molecular formula C40H36N2 B1588507 N,N,N',N'-Tetrakis(4-methylphenyl)-benzidine CAS No. 76185-65-4

N,N,N',N'-Tetrakis(4-methylphenyl)-benzidine

Cat. No.: B1588507
CAS No.: 76185-65-4
M. Wt: 544.7 g/mol
InChI Key: MVIXNQZIMMIGEL-UHFFFAOYSA-N
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Description

N,N,N’,N’-Tetrakis(4-methylphenyl)-benzidine is an organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of four 4-methylphenyl groups attached to a benzidine core, making it a significant molecule in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N’,N’-Tetrakis(4-methylphenyl)-benzidine typically involves the reaction of benzidine with 4-methylphenyl groups under controlled conditions. One common method includes the use of a palladium-catalyzed amination reaction, where benzidine is reacted with 4-methylphenyl halides in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of N,N,N’,N’-Tetrakis(4-methylphenyl)-benzidine may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N,N,N’,N’-Tetrakis(4-methylphenyl)-benzidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration and sulfuric acid for sulfonation.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro and sulfonic acid derivatives.

Scientific Research Applications

N,N,N’,N’-Tetrakis(4-methylphenyl)-benzidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying biological systems.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N,N,N’,N’-Tetrakis(4-methylphenyl)-benzidine involves its interaction with molecular targets through its aromatic and amine groups. These interactions can lead to the formation of stable complexes with various biomolecules, influencing biological pathways and cellular processes. The compound’s ability to undergo redox reactions also plays a crucial role in its mechanism of action, particularly in its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • N,N,N’,N’-Tetrakis(4-methylphenyl)-9,10-anthracenediamine
  • N,N,N’,N’-Tetrakis(4-methylphenyl)-diphosphoric tetraamide

Uniqueness

N,N,N’,N’-Tetrakis(4-methylphenyl)-benzidine stands out due to its unique structural configuration, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the synthesis of advanced materials and in applications requiring specific molecular interactions.

Properties

IUPAC Name

4-methyl-N-[4-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]phenyl]-N-(4-methylphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H36N2/c1-29-5-17-35(18-6-29)41(36-19-7-30(2)8-20-36)39-25-13-33(14-26-39)34-15-27-40(28-16-34)42(37-21-9-31(3)10-22-37)38-23-11-32(4)12-24-38/h5-28H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVIXNQZIMMIGEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C4=CC=C(C=C4)N(C5=CC=C(C=C5)C)C6=CC=C(C=C6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H36N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501194714
Record name N,N,N′,N′-Tetra(4-methylphenyl)-1,1′-biphenyl-4,4′-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501194714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

544.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76185-65-4
Record name N,N,N′,N′-Tetra(4-methylphenyl)-1,1′-biphenyl-4,4′-diamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76185-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N,N′,N′-Tetra(4-methylphenyl)-1,1′-biphenyl-4,4′-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501194714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,1'-Biphenyl]-4,4'-diamine, N4,N4,N4',N4'-tetrakis(4-methylphenyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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